N-benzyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
Description
N-benzyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is an organic compound that features a piperidine ring substituted with a trifluoromethyl group and an acetamide moiety
Properties
Molecular Formula |
C15H19F3N2O |
|---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
N-benzyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C15H19F3N2O/c16-15(17,18)13-6-8-20(9-7-13)11-14(21)19-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,21) |
InChI Key |
IWFLWKBCKNUFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents.
Acetamide Formation: The acetamide moiety is formed through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the piperidine ring.
Benzylation: The final step involves the benzylation of the nitrogen atom on the piperidine ring using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperidine ring can interact with various binding sites, while the acetamide moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[4-(methyl)piperidin-1-yl]acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-benzyl-2-[4-(fluoromethyl)piperidin-1-yl]acetamide: Contains a fluoromethyl group instead of a trifluoromethyl group.
N-benzyl-2-[4-(chloromethyl)piperidin-1-yl]acetamide: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
N-benzyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
